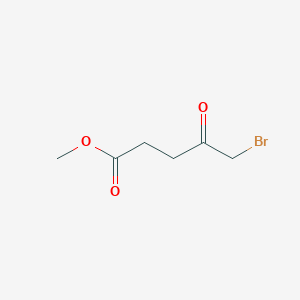
Methyl 5-bromo-4-oxopentanoate
Cat. No. B1365987
Key on ui cas rn:
53856-93-2
M. Wt: 209.04 g/mol
InChI Key: AUQDWNOSVDUIAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07339073B2
Procedure details


In connection with this it is remarkable, that the 5-chlorolevulinic acid methyl ester can be also selectively produced by means of low temperature crystallisation from the chlorination mixture, which you get from the bromination mixture of levulinic acid or levulinic acid methyl ester in methanol and the subsequent bromine/chlorine exchange, in a gentle manner as already described for the 5-bromolevulinic acid methyl ester. As in the case of the 5-bromolevulinic methyl ester you proceed in the same way by using the same solvents and solvent mixtures and temperatures between −20° C. and −40° C. You get the 5-chlorolevulinic acid methyl ester in 35–38% yield and >98 purity. Impurities are the 3-chlorolevulinic acid methyl ester and the unconverted levulinic acid methyl ester. The 5-chlorolevulinic acid esters of the alcohols with chain lengths of C2–C4 can not be produced by low-temperature crystallisation because no crystallisation occurs under these conditions. The same is valid for the corresponding bromination mixtures of the 5-bromolevulinic acid esters which are produced from alcohols with chain lengths of C2–C4.
Name
bromine chlorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Yield
35%
Identifiers


|
REACTION_CXSMILES
|
BrBr.[Cl:3]Cl.[CH3:5][O:6][C:7](=[O:14])[CH2:8][CH2:9][C:10]([CH2:12]Br)=[O:11]>>[CH3:5][O:6][C:7](=[O:14])[CH2:8][CH2:9][C:10]([CH2:12][Cl:3])=[O:11] |f:0.1|
|
Inputs


Step One
|
Name
|
bromine chlorine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrBr.ClCl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC(CCC(=O)CBr)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC(CCC(=O)CBr)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the same solvents and solvent mixtures and temperatures between −20° C. and −40° C
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(CCC(=O)CCl)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 35% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
